![molecular formula C20H14N2O B14317088 1(2H)-Phthalazinone, 4-[1,1'-biphenyl]-4-yl- CAS No. 113445-70-8](/img/structure/B14317088.png)
1(2H)-Phthalazinone, 4-[1,1'-biphenyl]-4-yl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1(2H)-Phthalazinone, 4-[1,1’-biphenyl]-4-yl- is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phthalazinone core and a biphenyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable in multiple applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Phthalazinone, 4-[1,1’-biphenyl]-4-yl- typically involves multi-step organic reactions. One common method is the Suzuki coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst . This reaction is known for its efficiency in forming carbon-carbon bonds, making it ideal for synthesizing biphenyl derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure consistent production quality. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1(2H)-Phthalazinone, 4-[1,1’-biphenyl]-4-yl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can produce a wide range of derivatives, depending on the substituents introduced.
Scientific Research Applications
1(2H)-Phthalazinone, 4-[1,1’-biphenyl]-4-yl- has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: It is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1(2H)-Phthalazinone, 4-[1,1’-biphenyl]-4-yl- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its pharmacological activities, including antimicrobial and antihypertensive properties.
Benzoxazine and Benzoxazinone Derivatives: These compounds are structurally similar and have significant medicinal importance.
Uniqueness
1(2H)-Phthalazinone, 4-[1,1’-biphenyl]-4-yl- stands out due to its unique combination of a phthalazinone core and a biphenyl group. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
113445-70-8 |
|---|---|
Molecular Formula |
C20H14N2O |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
4-(4-phenylphenyl)-2H-phthalazin-1-one |
InChI |
InChI=1S/C20H14N2O/c23-20-18-9-5-4-8-17(18)19(21-22-20)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H,(H,22,23) |
InChI Key |
PNASKUXNKPITSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NNC(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


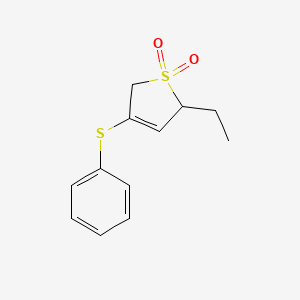
![4,4'-[1-([1,1'-Biphenyl]-4-yl)ethane-1,1-diyl]diphenol](/img/structure/B14317013.png)
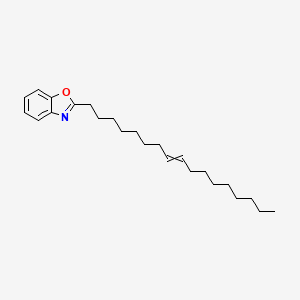
![4-Acetamidophenyl [4-(trifluoroacetyl)phenyl]acetate](/img/structure/B14317031.png)

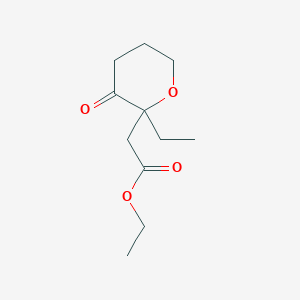
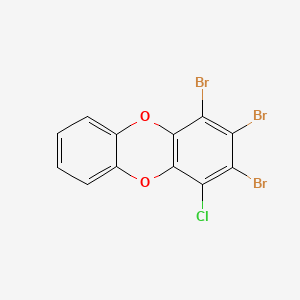
![2,2-Dimethyl-3-[(2-methylacryloyl)oxy]propanoic acid](/img/structure/B14317073.png)
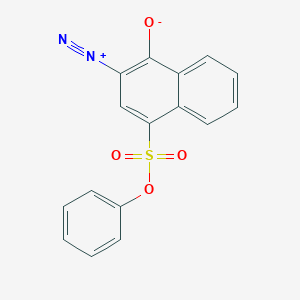
![3-[Ethyl(octadecyl)amino]phenol](/img/structure/B14317096.png)
![5H-Indeno[1,2-b]pyridin-5-one, 8-methoxy-4-methyl-](/img/structure/B14317101.png)
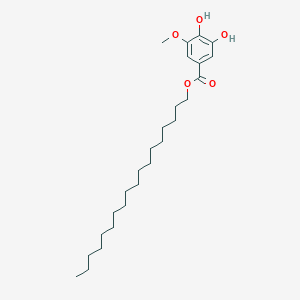
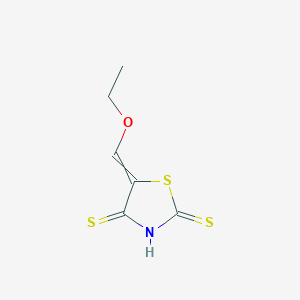
![1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-bis[(4-chlorophenyl)azo]-](/img/structure/B14317109.png)
